Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-3-5-7(11-6)10-4-9-5/h3-4,11H,2H2,1H3,(H,9,10) |
InChI Key |
GRVAJRPYXSPZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
In the context of ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, the ethyl ester group is incorporated into the β-azidoacrylate starting material. For example, ethyl β-azidoacrylate derivatives bearing aryl or alkyl substituents at the α-position undergo H-K cyclization at 80–120°C in polar aprotic solvents (e.g., DMF or toluene). The reaction proceeds via a [3+2] cycloaddition-like mechanism, releasing nitrogen gas and forming the dihydropyrroloimidazole ring system.
Optimization and Yield Considerations
Key optimizations include:
-
Temperature Control : Maintaining temperatures below 120°C prevents decomposition of the azide intermediate.
-
Solvent Selection : Toluene minimizes side reactions compared to DMF, improving isolated yields to ~60%.
-
Substituent Effects : Electron-withdrawing groups (e.g., esters) at the α-position stabilize the transition state, enhancing regioselectivity.
Multi-Step Synthesis from 1,4-Dichlorobut-2-ene
An alternative route involves constructing the pyrrolidine and imidazole rings sequentially. This method, adapted from JNK3 inhibitor syntheses, offers flexibility in introducing substituents.
Formation of Boc-Protected Pyrrolidine
1,4-Dichlorobut-2-ene reacts with tert-butyl carbamate under basic conditions (NaH, DMF) to yield Boc-pyrrolidine. Dihydroxylation with OsO₄/NMO provides a diol intermediate, which is mesylated and substituted with azide groups via SN2 reactions. Catalytic hydrogenation (Pd/C, H₂) reduces the azides to a diamine.
Imidazole Ring Formation
The diamine reacts with aryl imidates (e.g., methyl aryl imidate) in THF to form the imidazoline ring. Swern oxidation (oxalyl chloride, DMSO) oxidizes the imidazoline to the imidazole, yielding the dihydropyrrolo[3,4-d]imidazole core.
Yield Data and Critical Steps
| Step | Description | Yield (%) |
|---|---|---|
| Boc-pyrrolidine | Reaction of 1,4-dichlorobut-2-ene | 45 |
| Diazide reduction | Catalytic hydrogenation | 85 |
| Imidazole formation | Condensation with aryl imidate | 68 |
| Ethyl ester installation | SNAr and oxidation | 72 |
Alternative Cyclization Strategies
Tandem Cyclization-Carboxylation
A less common method involves palladium-catalyzed carbonylation. Ethyl 3-azidopyrrole-2-carboxylate undergoes CO insertion (Pd(PPh₃)₄, CO gas) at 80°C, forming the imidazole ring via nitrene intermediacy. This one-pot method achieves ~50% yield but requires high-pressure equipment.
Microwave-Assisted Synthesis
Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. For example, coupling ethyl 4-chloropyrrole-3-carboxylate with imidazole derivatives at 150°C for 10 min affords the target compound in 65% yield.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| H-K Cyclization | Single-step, high regioselectivity | Explosive azide intermediates | 60 | Moderate |
| Multi-Step Synthesis | Flexible substituent introduction | Lengthy (6–8 steps) | 40–45* | Low |
| Tandem Carbonylation | One-pot synthesis | High-pressure equipment needed | 50 | Low |
| Microwave-Assisted | Rapid reaction times | Specialized equipment required | 65 | Moderate |
*Cumulative yield across steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and appropriate catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate serves as a scaffold for the design of new therapeutic agents. Its bioactive properties make it a candidate for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. Studies indicate that modifications of this compound can enhance its pharmacological efficacy and selectivity towards specific biological targets.
- PI3K Kinase Inhibitors : Recent research highlights the synthesis of derivatives of this compound as potential PI3K (phosphoinositide 3-kinase) inhibitors. These compounds may play a role in cancer therapy by inhibiting pathways that promote tumor growth and survival .
- Anti-inflammatory Agents : Compounds synthesized from this compound have been evaluated for anti-inflammatory properties. Preliminary studies suggest that these derivatives exhibit significant activity against inflammation-related conditions .
This compound has demonstrated various biological activities:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, derivatives of this compound have been designed as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell apoptosis and proliferation.
Comparison with Similar Compounds
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
Ethyl 1-aryl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate ()
- Core structure : Similar fused pyrroloimidazole but with an aryl substituent at N1.
- Comparison: Aryl groups (e.g., phenyl, substituted phenyl) introduce steric bulk and modulate electronic properties, enhancing binding affinity to kinase hinge regions . Higher melting points (>250°C) compared to non-aryl analogs due to increased crystallinity .
Dihydropyrrolo[2,3-d]pyrimidine Derivatives ()
- Core structure : Pyrrolo[2,3-d]pyrimidine (pyrimidine instead of imidazole).
- Key differences :
Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates both imidazole and pyrrole moieties. Its molecular formula is with a molar mass of approximately 178.19 g/mol. The unique arrangement of functional groups in this compound contributes to its diverse biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Antiproliferative Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways. For instance, it has shown potential in inhibiting mutant EGFR/BRAF pathways, which are crucial in various cancers .
- Protein Binding : Interaction studies have highlighted the compound's ability to bind with various biological targets, enhancing its therapeutic potential. The binding affinity and specificity are critical for its effectiveness as a drug candidate .
- Antimicrobial Properties : this compound has also demonstrated antibacterial activity against several strains, indicating its potential use in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro assays revealed that the compound exhibits significant antiproliferative effects on various cancer cell lines. For example, compounds derived from this scaffold displayed GI50 values ranging from 29 nM to 78 nM against specific cancer types .
- Antimicrobial Efficacy : A study found that derivatives of this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against certain pathogenic bacteria .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds to understand its unique properties better:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate | Contains a methyl group at position 3; affects biological activity | |
| Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate | Lacks an ethyl group; different pharmacological properties | |
| Mthis compound | Similar structure but different substituents lead to varied biological interactions |
Q & A
Q. What are the key synthetic methodologies for Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via the Hemmetsberger–Knittel cyclization of acryloazides, a method optimized for constructing fused heterocyclic systems. Critical parameters include temperature control (130°C under microwave conditions) and solvent selection (isopropanol), which enhance reaction efficiency and purity. Purification via reverse-phase HPLC ensures ≥95% purity, as validated in kinase inhibitor synthesis workflows . Yield optimization requires careful monitoring of azide decomposition kinetics and intermediates.
Q. How can structural characterization of this compound be validated using crystallographic techniques?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key metrics include R-factor convergence (<0.05 for high-resolution data) and validation of hydrogen bonding in the imidazole-pyrrolo fused system. For ambiguous cases, complementary techniques like NMR (e.g., DEPT for quaternary carbon assignment) or IR spectroscopy (1722 cm for ester carbonyl) are recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Mandatory precautions include:
- Use of explosion-proof equipment to mitigate flammability risks (flash point <100°C).
- Personal protective equipment (PPE) for skin/eye protection (NIOSH-certified gloves, goggles).
- Storage in inert, corrosion-resistant containers under dry, ventilated conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does this compound function as a hinge-binding motif in PI3K kinase inhibitors?
The fused imidazole-pyrrolo scaffold mimics ATP-binding pocket interactions, confirmed via molecular docking (Glide SP/XP scoring). Substituent modifications at the 3-aryl position (e.g., electron-withdrawing groups) enhance binding affinity by 30–50%, as shown in IC assays against PI3Kγ . Structural analogs lacking the ester group exhibit reduced solubility, highlighting the carboxylate’s role in pharmacokinetics.
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
Discrepancies arise from variations in cellular uptake (e.g., HeLa vs. HEK293 permeability) or off-target tubulin polymerization effects. Mitigation involves:
Q. How can computational methods predict SAR for derivatives of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize electronic properties (HOMO-LUMO gaps) for substituent design. QSAR models trained on kinase inhibition datasets identify critical descriptors (e.g., polar surface area <90 Å for blood-brain barrier penetration). Machine learning (Random Forest) prioritizes synthetic targets with >80% predicted activity .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hemmetsberger–Knittel | Microwave, 130°C, 3h | 25–30 | ≥95 | |
| α-Haloketone cyclization | Reflux, 12h, DCM | 15–20 | 90–92 |
Table 2. Structural Characterization Data
| Technique | Key Peaks/Parameters | Application |
|---|---|---|
| δ 1.35 (t, ester CH3) | Confirmation of ethyl group | |
| X-ray diffraction | Space group P2/c | H-bond network validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
